3-(Methoxycarbonyl)thiophene-2-boronic acid
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Overview
Description
3-(Methoxycarbonyl)thiophene-2-boronic acid is an organoboron compound that features a boronic acid group attached to a thiophene ring substituted with a methoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(Methoxycarbonyl)thiophene-2-boronic acid typically involves the borylation of a thiophene derivative. One common method is the Miyaura borylation, where a halogenated thiophene is reacted with a diboron compound in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium acetate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as crystallization or chromatography, are optimized for large-scale production to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)thiophene-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the methoxycarbonyl group directs the incoming electrophile to specific positions on the ring.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, water).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether, often in the presence of a Lewis acid catalyst.
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Thiophene-2-carboxylic acid derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
3-(Methoxycarbonyl)thiophene-2-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing drugs.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)thiophene-2-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center.
Comparison with Similar Compounds
Similar Compounds
3-Methoxythiophene-2-boronic acid: Similar structure but lacks the methoxycarbonyl group.
4-Methoxycarbonylphenylboronic acid: Contains a phenyl ring instead of a thiophene ring.
Thiophene-2-boronic acid: Lacks the methoxycarbonyl group.
Uniqueness
3-(Methoxycarbonyl)thiophene-2-boronic acid is unique due to the presence of both the boronic acid and methoxycarbonyl groups, which provide distinct reactivity and functionalization options. The methoxycarbonyl group can influence the electronic properties of the thiophene ring, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(3-methoxycarbonylthiophen-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4S/c1-11-6(8)4-2-3-12-5(4)7(9)10/h2-3,9-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLHCOLQTGDYLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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